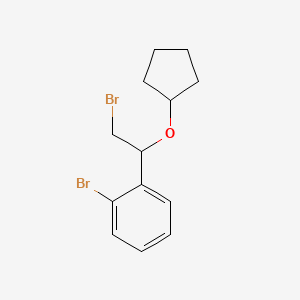

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene

Description

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is a brominated aromatic compound with a unique substitution pattern. The ethyl group is further substituted with a second bromine atom and a cyclopentyloxy moiety. Key properties inferred from analogs include:

- Molecular formula: Likely C₁₃H₁₆Br₂O (based on structural analysis).

- Molecular weight: ~348.08 g/mol.

Propriétés

Formule moléculaire |

C13H16Br2O |

|---|---|

Poids moléculaire |

348.07 g/mol |

Nom IUPAC |

1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene |

InChI |

InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |

Clé InChI |

AVIIFLOAKFKECD-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)OC(CBr)C2=CC=CC=C2Br |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclopentyloxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopentyloxy group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the molecular targets.

Comparaison Avec Des Composés Similaires

Research Findings and Data

Comparative Performance in Reactions

Activité Biologique

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is a biaryl compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound acts primarily as a GPR120 agonist, which is a G protein-coupled receptor known for its role in glucose metabolism and anti-inflammatory processes. Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in response to meals and improves insulin sensitivity . This mechanism is particularly relevant for treating metabolic disorders such as type 2 diabetes and obesity.

Antidiabetic Effects

Research indicates that compounds similar to 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene can significantly enhance GLP-1 levels, leading to improved insulin sensitivity and reduced inflammation in adipose tissues . The anti-inflammatory effects are attributed to the modulation of macrophage activity, which plays a crucial role in insulin resistance .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enhancing the resolution of inflammation. This effect is particularly beneficial in conditions associated with chronic inflammation, such as obesity and metabolic syndrome .

Study on GPR120 Agonists

In a study focused on the effects of GPR120 agonists on diabetic models, it was found that administration of similar biaryl compounds resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The study highlighted the potential of these compounds in managing type 2 diabetes effectively .

| Study | Findings | Implications |

|---|---|---|

| GPR120 Agonist Study | Enhanced GLP-1 secretion; improved insulin sensitivity | Potential treatment for type 2 diabetes |

| Inflammation Resolution Study | Reduced cytokine levels; improved macrophage function | Therapeutic target for obesity-related inflammation |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.